molecular formula C18H22ClN5O B2883838 6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide CAS No. 1808704-90-6

6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide

Cat. No. B2883838
CAS RN: 1808704-90-6
M. Wt: 359.86
InChI Key: WQYLVYDMTGOJCU-UHFFFAOYSA-N
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Description

6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide is a chemical compound with potential therapeutic applications. It is a member of the pyridazine family of compounds, which have been shown to have a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters and receptors in the brain, including serotonin, dopamine, and glutamate receptors. It has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application. In neuroscience, it has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine, which are involved in mood regulation. In cancer research, it has been shown to inhibit the activity of enzymes such as matrix metalloproteinases (MMPs), which are involved in tumor growth and metastasis. In cardiovascular disease, it has been shown to reduce inflammation and oxidative stress, which are believed to play a role in the development of atherosclerosis.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide in lab experiments include its potential as a therapeutic agent in various areas of research, its ability to modulate the activity of various neurotransmitters and enzymes, and its relatively simple synthesis method. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects, as well as the potential difficulty in obtaining the compound in large quantities.

Future Directions

There are several future directions for research involving 6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide. These include further investigation into its mechanism of action, potential side effects, and optimal dosing regimens. Additionally, its potential as a therapeutic agent in other areas such as pain management and neurodegenerative diseases could be explored. Finally, the development of more efficient and cost-effective synthesis methods could help to make this compound more widely available for research purposes.

Synthesis Methods

The synthesis of 6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide involves the reaction of 6-chloropyridazine-3-carboxylic acid with 1-(4-phenylpiperazin-1-yl)propan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the desired compound.

Scientific Research Applications

6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide has been studied for its potential therapeutic applications in various areas such as neuroscience, cancer research, and cardiovascular disease. In neuroscience, it has been shown to have potential as a treatment for depression and anxiety disorders. In cancer research, it has been investigated for its ability to inhibit tumor growth and metastasis. In cardiovascular disease, it has been studied for its potential to reduce inflammation and oxidative stress.

properties

IUPAC Name

6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O/c19-17-8-7-16(21-22-17)18(25)20-9-4-10-23-11-13-24(14-12-23)15-5-2-1-3-6-15/h1-3,5-8H,4,9-14H2,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYLVYDMTGOJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=NN=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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